5-Fluoro-4-iodo-2-nitrophenylacetic acid
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Overview
Description
5-Fluoro-4-iodo-2-nitrophenylacetic acid is a chemical compound with the molecular formula C8H5FINO4 and a molecular weight of 325.03 g/mol It is characterized by the presence of fluorine, iodine, and nitro groups attached to a phenylacetic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-4-iodo-2-nitrophenylacetic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-4-iodo-2-nitrophenylacetic acid can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluorine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 5-Fluoro-4-iodo-2-aminophenylacetic acid, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
5-Fluoro-4-iodo-2-nitrophenylacetic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme interactions and as a probe for investigating biological pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Fluoro-4-iodo-2-nitrophenylacetic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine, iodine, and nitro groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological processes and lead to specific effects, such as inhibition or activation of enzymatic activity.
Comparison with Similar Compounds
Similar Compounds
4-Iodo-2-nitrophenylacetic acid: Lacks the fluorine atom, which can affect its reactivity and applications.
5-Fluoro-2-nitrophenylacetic acid:
5-Fluoro-4-iodophenylacetic acid: Lacks the nitro group, which can influence its biological activity.
Uniqueness
5-Fluoro-4-iodo-2-nitrophenylacetic acid is unique due to the combination of fluorine, iodine, and nitro groups on the phenylacetic acid backbone. This unique combination of functional groups imparts specific chemical and biological properties that make it valuable for various research applications.
Properties
Molecular Formula |
C8H5FINO4 |
---|---|
Molecular Weight |
325.03 g/mol |
IUPAC Name |
2-(5-fluoro-4-iodo-2-nitrophenyl)acetic acid |
InChI |
InChI=1S/C8H5FINO4/c9-5-1-4(2-8(12)13)7(11(14)15)3-6(5)10/h1,3H,2H2,(H,12,13) |
InChI Key |
RHJMPGSTIOPPRO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1F)I)[N+](=O)[O-])CC(=O)O |
Origin of Product |
United States |
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